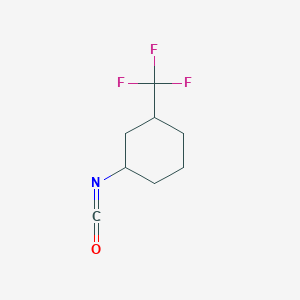

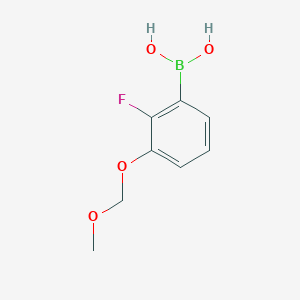

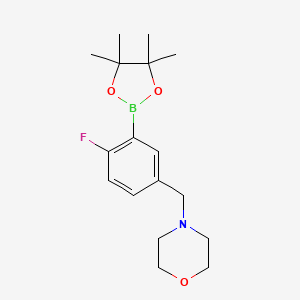

![molecular formula C10H16N2O3 B6330933 N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide CAS No. 160556-48-9](/img/structure/B6330933.png)

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide is an organic compound with the molecular formula C12H20N2O4. It is characterized by the presence of both amide and ether functional groups, making it a versatile compound in various chemical reactions and applications. This compound is known for its potential use in polymer chemistry and as a building block in organic synthesis .

Applications De Recherche Scientifique

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide has several scientific research applications:

Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.

Biology: Investigated for its potential as a cross-linking agent in biomaterials.

Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

Mécanisme D'action

Target of Action

Poly(ethylene glycol) diacrylamide, also known as PEGDA, is a linear, homobifunctional crosslinking PEG polymer with two acrylamide groups . It does not have a specific biological target as it is primarily used in the field of materials science rather than in a biological context. Its main targets are other molecules and structures within the material it is incorporated into.

Mode of Action

PEGDA acts by forming crosslinked polymer networks and PEG hydrogels . The acrylamide groups on the PEGDA molecule can undergo polymerization, forming a network of PEGDA molecules linked together. This polymerization can be induced by a radical initiator or by photopolymerization .

Biochemical Pathways

Pegda hydrogels can be used as a matrix for cell culture and tissue engineering, where they provide a three-dimensional environment that can support cell growth and differentiation .

Result of Action

The primary result of PEGDA’s action is the formation of a crosslinked polymer network or hydrogel . These materials have many applications, including use as scaffolds in tissue engineering, as matrices for controlled drug release, and as components in bioadhesives and biosensors .

Action Environment

The action of PEGDA can be influenced by various environmental factors. For example, the degree of crosslinking and the properties of the resulting hydrogel can be controlled by adjusting the concentration of PEGDA and the conditions of polymerization . Additionally, the stability of PEGDA and its hydrogels can be affected by factors such as temperature, pH, and the presence of degrading enzymes .

Analyse Biochimique

Biochemical Properties

Poly(ethylene glycol) diacrylamide interacts with various biomolecules in biochemical reactions. The acrylamide functional groups can react with thiol-containing peptide crosslinkers to create enzymatically-sensitive crosslinked networks . The nature of these interactions is primarily through the formation of covalent bonds, leading to the creation of a stable hydrogel network.

Cellular Effects

Poly(ethylene glycol) diacrylamide has significant effects on various types of cells and cellular processes. It influences cell function by providing a biocompatible and hydrophilic environment that can mimic the natural extracellular matrix . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the specific conditions of the experiment.

Molecular Mechanism

The molecular mechanism of action of Poly(ethylene glycol) diacrylamide involves the formation of a stable hydrogel network. This network is formed through radical initiator induced polymerization and photopolymerization . The hydrogel network can encapsulate cells, drugs, and other biomolecules, allowing for controlled release and targeted delivery.

Temporal Effects in Laboratory Settings

Over time, Poly(ethylene glycol) diacrylamide maintains its stability and does not degrade non-specifically, making it suitable for long-term studies . The specific temporal effects can vary depending on the experimental conditions and the presence of other biomolecules.

Metabolic Pathways

Poly(ethylene glycol) diacrylamide is not typically involved in metabolic pathways as it is a synthetic polymer. It can interact with various enzymes and cofactors when it is used to encapsulate these biomolecules in its hydrogel network.

Subcellular Localization

As a synthetic polymer, Poly(ethylene glycol) diacrylamide does not have a specific subcellular localization. When used to form a hydrogel network, it can encapsulate biomolecules and control their localization within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide typically involves the reaction of prop-2-enoyl chloride with 2-(2-aminoethoxy)ethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The ether and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-[(prop-2-enoylamino)methyl]prop-2-enamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.

N-[2-[prop-2-enoyl-[2-(prop-2-enoylamino)ethyl]amino]ethyl]prop-2-enamide: Another related compound with additional functional groups, offering different chemical properties.

Uniqueness

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide stands out due to its unique combination of amide and ether groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both functional group reactivity and structural integrity .

Propriétés

IUPAC Name |

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-15-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKORVQXDHAIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCOCCNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

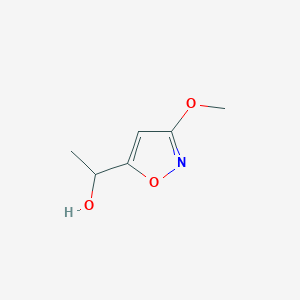

![8-Ethoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B6330873.png)

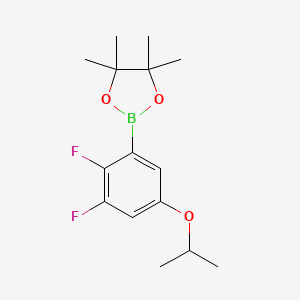

![(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B6330922.png)

![[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B6330959.png)